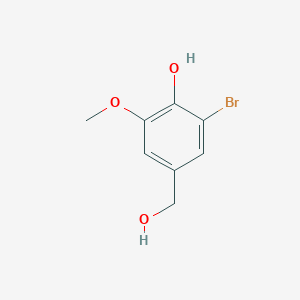

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol

Description

Contextualization within Substituted Phenolic Compounds and Bromophenols

Phenolic compounds are a diverse class of secondary metabolites that are widespread in nature. researchgate.net They are broadly classified as simple phenols or polyphenols based on the number of phenol (B47542) units in the molecule. wikipedia.org 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol belongs to the category of simple substituted phenols, where the basic phenol structure is adorned with various functional groups.

More specifically, it is a member of the bromophenol family. Bromophenols are halogenated secondary metabolites characterized by the presence of one or more bromine atoms on the phenol ring. mdpi.com These compounds are common in marine environments, often synthesized by algae, sponges, and other marine organisms. researchgate.netencyclopedia.pub The incorporation of bromine atoms significantly influences the chemical properties and biological activity of the parent phenol, often increasing lipophilicity (the ability to dissolve in fats and lipids) and altering electronic characteristics. mdpi.com Bromophenols are investigated for a wide array of biological activities, including antimicrobial, antioxidant, antidiabetic, and antiviral properties. mdpi.comresearchgate.net

Significance of the Hydroxymethyl and Methoxyl Functional Groups in Phenolic Architectures

The functionality of a substituted phenol is heavily dictated by the nature of its substituent groups. In this compound, the hydroxymethyl and methoxyl groups play crucial roles.

| Functional Group | Typical Influence on Phenolic Ring |

| Hydroxyl (-OH) | Defines the compound as a phenol; acidic; activates the ring toward electrophilic substitution. wikipedia.org |

| Bromine (-Br) | Electron-withdrawing (inductive effect); deactivates the ring but directs incoming electrophiles to ortho/para positions. mdpi.com |

| Hydroxymethyl (-CH2OH) | Provides a site for further reaction (e.g., esterification, substitution); can influence solubility. numberanalytics.comnagwa.com |

| Methoxyl (-OCH3) | Electron-donating (resonance) and electron-withdrawing (induction); generally activates the ring. ontosight.aiquora.com |

Overview of Research Trajectories for Related Halogenated Phenols

Research into halogenated phenols, a class that includes this compound, follows several distinct trajectories. A significant area of focus is the discovery and characterization of naturally occurring bromophenols from marine sources. researchgate.netencyclopedia.pub These natural products are often evaluated for a wide range of potential pharmaceutical applications due to their diverse biological activities. mdpi.com

Another major research avenue is the synthetic development of novel halogenated phenols and their derivatives. mdpi.com Chemists design and create new molecules to explore structure-activity relationships, aiming to optimize properties like antioxidant or anticancer potential. mdpi.com For instance, studies have shown that derivatives of natural bromophenols can exhibit significant antioxidant and anticancer effects. mdpi.com

Furthermore, the environmental fate and impact of halogenated phenols are subjects of intense study. Compounds like pentabromophenol (B1679275) and pentachlorophenol (B1679276) are recognized as persistent pollutants, leading to research on methods for their detection and remediation. nih.gov The effects of these compounds on biological systems, such as their interaction with mitochondria, are also investigated to understand their mechanisms of action and potential toxicity. nih.gov Finally, the unique reactivity of phenols and their derivatives makes them valuable intermediates in organic synthesis, where they can be used to build more complex molecular architectures. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(hydroxymethyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVJCYJWJHPFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-61-2 | |

| Record name | 3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Hydroxymethyl 6 Methoxyphenol and Analogues

Direct Bromination Approaches

Direct bromination of phenolic substrates is a cornerstone of aromatic chemistry, leveraging the activating nature of the hydroxyl group to facilitate electrophilic substitution. The synthesis of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol would likely start from a precursor such as vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol), where the key challenge is to introduce a bromine atom at the correct position on the aromatic ring.

Electrophilic Bromination Strategies for Phenolic Substrates

The hydroxyl group of a phenol (B47542) is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution. However, this high reactivity can be difficult to control, often leading to the formation of di- and tri-bromo products. masterorganicchemistry.com The reaction of phenol with bromine water, for instance, readily produces 2,4,6-tribromophenol. Phenol's high nucleophilic character means it can even undergo substitution with iodine, a halogen that is typically unreactive with many benzene (B151609) derivatives.

To moderate the reactivity and prevent over-bromination, several strategies have been developed. One common approach is to perform the reaction in a less polar solvent. Another strategy involves the use of milder brominating agents in place of elemental bromine (Br₂). N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose. nih.gov The reaction conditions, particularly the choice of solvent and the presence of catalysts or additives, play a crucial role in the outcome of the bromination. nih.govchadsprep.com

Regioselective Bromination Techniques

Achieving regioselectivity—the control of where the bromine atom is placed on the ring—is critical for the synthesis of specifically substituted compounds like this compound. In its likely precursor, 4-(hydroxymethyl)-2-methoxyphenol, the position para to the strongly activating hydroxyl group is already occupied. This directs incoming electrophiles to the ortho positions.

Various methods have been developed to enhance regioselectivity. The use of para-toluenesulfonic acid (pTsOH) as a catalyst with NBS in solvents like methanol (B129727) has been shown to provide excellent selectivity for mono ortho-bromination of para-substituted phenols. mdpi.com This method is effective on a gram scale with short reaction times. mdpi.com Other approaches utilize different reagent systems to favor a specific isomer. For example, tetraalkylammonium tribromides are known to be highly para-selective for the bromination of un-substituted phenols. nih.gov For substrates where the para-position is blocked, this can help ensure clean ortho-bromination. The choice of brominating agent and reaction conditions allows chemists to steer the reaction towards the desired constitutional isomer. nih.govmdpi.com A continuous bromination process using a pipeline reactor has also been developed to improve the selectivity of monobromination by preventing the product from coming into contact with excess bromine, thereby reducing the formation of di-substituted byproducts. google.com

Functional Group Interconversion Routes to the Hydroxymethyl Moiety

An alternative to direct bromination of a hydroxymethyl-substituted phenol is to first construct the desired bromo-methoxy-phenol ring and then introduce or modify the final functional group. This section explores methods for creating the hydroxymethyl group from other functionalities.

Demethylation Strategies for Methoxy (B1213986) Precursors

The cleavage of aryl methyl ethers to yield phenols is a key transformation for synthesizing analogues or precursors. This demethylation is important for converting stable, protected hydroxyl groups back into their reactive form. A variety of reagents can accomplish this transformation, often with varying degrees of selectivity.

Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are common reagents for this purpose. However, traditional methods can lack regioselectivity when multiple methoxy groups are present. Strong hydrohalic acids like HBr and HI at high temperatures are also used. The choice of reagent is crucial, as the stability of other functional groups on the molecule must be considered.

The table below summarizes some common reagents used for the demethylation of aryl methyl ethers.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |

| Lewis Acids | BBr₃, BCl₃, AlCl₃ | Often used in chlorinated solvents (e.g., DCM) at low temperatures. | Highly effective but can be harsh and require careful handling. |

| Hydrohalic Acids | HBr, HI | Elevated temperatures are typically required. | A classic method, though conditions can be severe. |

| Nucleophilic Reagents | Lithium chloride (LiCl) | Can selectively cleave one of two methoxy groups in certain substrates. | Offers a degree of selectivity based on the electronic environment. |

| Organophosphorus Reagents | Triphenylphosphine (B44618)/N-Bromosuccinimide | Microwave irradiation conditions have been reported for efficient conversion. tandfonline.comtandfonline.com | Provides a rapid and high-yielding method. tandfonline.comtandfonline.com |

Utility of Specific Reagents in Hydroxymethylation (e.g., Formaldehyde)

The introduction of a hydroxymethyl (-CH₂OH) group onto a phenolic ring is most commonly achieved through reaction with formaldehyde (B43269) (HCHO). This electrophilic aromatic substitution reaction, known as hydroxymethylation, is typically conducted under basic conditions. The phenol is deprotonated to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of formaldehyde. This process can lead to substitution at the ortho and para positions relative to the hydroxyl group. The ratio of ortho to para products can be influenced by the reaction pH and the specific catalyst used.

Conversion of (Hydroxymethyl)phenols to (Bromomethyl)phenols using Specific Reagents

The conversion of a hydroxymethyl group on a phenol to a bromomethyl group (-CH₂Br) is a useful transformation for creating reactive intermediates for further synthesis. This involves the substitution of a benzylic alcohol. Because the benzylic position is stabilized by the adjacent aromatic ring, these C-H bonds are weaker, and the carbon is susceptible to both radical and nucleophilic substitution reactions. libretexts.org

Several reagent systems are effective for converting benzylic alcohols to benzylic bromides. tandfonline.comtandfonline.com The choice of reagent often depends on the sensitivity of other functional groups present in the molecule.

The table below details common reagents for this transformation.

| Reagent(s) | Common Name/Reaction Type | Mechanism | Notes |

| PBr₃ | Phosphorus Tribromide | Sɴ2 | A very common and effective reagent for primary and secondary alcohols, leading to inversion of stereochemistry. commonorganicchemistry.commanac-inc.co.jpbyjus.com |

| CBr₄ / PPh₃ | Appel Reaction | Sɴ2 | A mild and versatile method; the driving force is the formation of the strong P=O bond in the triphenylphosphine oxide byproduct. nih.govtcichemicals.comwikipedia.org |

| NBS / PPh₃ | N-Bromosuccinimide / Triphenylphosphine | Sɴ2-type | An efficient system, which can be accelerated by microwave irradiation, leading to high yields in very short reaction times. tandfonline.comtandfonline.com |

| SOBr₂ | Thionyl Bromide | Sɴi or Sɴ2 | More reactive than its chloro-analogue (SOCl₂) and generally less frequently used. commonorganicchemistry.com |

| HBr | Hydrobromic Acid | Sɴ1 or Sɴ2 | A straightforward method, often performed by refluxing the alcohol with concentrated aqueous HBr. sciencemadness.org |

This conversion is a fundamental reaction that provides a versatile chemical handle for subsequent modifications, such as nucleophilic substitutions or the formation of organometallic reagents. tandfonline.comtandfonline.comorganic-chemistry.org

Synthesis of Key Precursors and Synthetic Intermediates

The creation of this compound relies on the effective synthesis of foundational molecules that can be chemically altered to yield the target compound. These precursors are typically derived from guaiacol (B22219) or vanillin (B372448), both of which are readily available from lignin (B12514952), a complex polymer found in wood.

Pathways to Brominated Guaiacol Derivatives

Guaiacol, a primary monomer obtained from lignin depolymerization, serves as a common starting point for the synthesis of various brominated derivatives. researchgate.net The inherent directing effects of the hydroxyl (–OH) and methoxy (–OMe) groups on the guaiacol ring can lead to the formation of multiple brominated products. nih.gov Therefore, achieving regioselectivity is a key challenge in these synthetic pathways.

One approach to control the position of bromination is through the use of organocatalysts. For instance, the selective ortho-bromination of 4-substituted guaiacol derivatives has been achieved with high yields using N-bromosuccinimide (NBS) in the presence of a specific ammonium (B1175870) salt catalyst. nih.gov This method takes advantage of the catalyst's ability to activate both the phenol and NBS, directing the bromine to the position adjacent to the hydroxyl group. nih.gov

Another method involves the use of ionic liquids in conjunction with NBS at room temperature. researchgate.net This approach has been shown to facilitate the bromination of guaiacol, leading to a mixture of isomers, including ortho- and para-brominated products. researchgate.net While this method may not be as regioselective, it offers the advantage of milder reaction conditions. researchgate.net

The reaction conditions, including the choice of solvent and brominating agent, play a crucial role in the outcome of the bromination of guaiacol. For example, the use of bromine in carbon disulfide or acetic acid has been a classical method for preparing bromophenols. orgsyn.org The table below summarizes various conditions for the bromination of guaiacol and its derivatives.

Table 1: Reaction Conditions for the Bromination of Guaiacol Derivatives

| Starting Material | Brominating Agent | Catalyst/Solvent | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| 4-Ethyl guaiacol | N-Bromosuccinimide (NBS) | Ammonium Salt C1 / Toluene | 0 °C, 0.5 h | Ortho-brominated derivative | nih.gov |

| Guaiacol | N-Bromosuccinimide (NBS) | [Bmim]Br (Ionic Liquid) | Room Temperature (25 °C) | Mixture of o-BrG and p-BrG | researchgate.net |

Synthesis Involving 5-Bromovanillin (B1210037) as a Precursor

A more direct and common route to this compound involves the reduction of 5-bromovanillin. 5-Bromovanillin, a derivative of vanillin, already possesses the desired bromine, methoxy, and a functional group at the correct positions on the aromatic ring. nih.govsigmaaldrich.comcas.orgfishersci.ca The aldehyde group of 5-bromovanillin can be readily reduced to a hydroxymethyl group to yield the target compound.

The synthesis of 5-bromovanillin itself typically starts from vanillin. Various methods for the bromination of vanillin have been reported, often employing reagents like N-bromosuccinimide or bromine in a suitable solvent. lookchem.com The reaction is generally regioselective due to the directing effects of the existing functional groups on the vanillin molecule.

Once 5-bromovanillin is obtained, the subsequent reduction of the aldehyde is a standard transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents selectively reduce the aldehyde to a primary alcohol without affecting the other functional groups on the aromatic ring under controlled conditions. This two-step process, bromination of vanillin followed by reduction, provides a reliable pathway to this compound.

Advanced Synthetic Approaches

To improve the efficiency, selectivity, and sustainability of synthesizing brominated phenols like this compound, researchers have explored more advanced synthetic methodologies. These include the use of catalytic systems and continuous flow technology.

Catalytic Methods in Bromination and Functionalization

Catalytic methods offer significant advantages in organic synthesis, including increased reaction rates, higher selectivity, and the use of smaller quantities of reagents. In the context of bromination, various catalytic systems have been developed to activate brominating agents or the aromatic substrate.

For instance, Lewis basic additives can enhance the reactivity of N-bromosuccinimide (NBS) through halogen bonding, making the bromine atom more electrophilic. nsf.gov Lactic acid derivatives, such as mandelic acid, have been shown to catalyze the regioselective bromination of a variety of aromatic compounds under aqueous conditions at room temperature. nsf.gov This method provides an environmentally friendlier alternative to traditional bromination procedures that often require harsh conditions and stoichiometric amounts of reagents. nsf.gov

Double catalytic systems have also been employed for the bromination of phenol derivatives. One such system uses a combination of cetyltrimethylammonium bromide (CTAB) and a tungstophosphoric acid cesium salt to catalyze the reaction with molecular bromine. jalsnet.com While effective, this method can require an excess of the brominating agent. jalsnet.com

Electrochemical methods represent another frontier in catalytic functionalization. Nickel-catalyzed electrochemical cross-coupling reactions have been developed for the formation of C(sp²)–O bonds, which is relevant for the synthesis of derivatives of brominated phenols. acs.org These methods can proceed under mild conditions and offer a high degree of control over the reaction. acs.org

Continuous Flow Reaction Methodologies for Bromophenol Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering benefits such as enhanced safety, better process control, and easier scalability compared to traditional batch reactions. nih.govscielo.br This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

In the synthesis of bromophenols, continuous flow reactors can provide precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This level of control can lead to improved yields and selectivity. For example, the synthesis of m-bromophenol has been successfully demonstrated using a tubular reactor, which effectively minimizes side reactions that can occur in batch processes. researchgate.net

While direct examples of the continuous flow synthesis of this compound are not extensively documented, the principles and methodologies are applicable. A continuous flow process could be designed for either the bromination of a guaiacol or vanillin derivative, or for the reduction of 5-bromovanillin. The use of microreactors can further enhance heat and mass transfer, leading to more efficient and safer synthetic routes. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromovanillin |

| Guaiacol |

| N-Bromosuccinimide |

| Vanillin |

| Sodium borohydride |

| Lithium aluminum hydride |

| Mandelic Acid |

| Cetyltrimethylammonium bromide |

| Tungstophosphoric acid cesium salt |

| m-Bromophenol |

| 4-Ethyl guaiacol |

| Bromine |

| Carbon Disulfide |

| Acetic Acid |

| Toluene |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Hydroxymethyl 6 Methoxyphenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, readily participating in reactions such as esterification and oxidation.

The esterification of the phenolic hydroxyl group in 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol can be achieved through reaction with acylating agents. While direct esterification with carboxylic acids is generally slow for phenols, more reactive acylating agents provide efficient routes to the corresponding esters. libretexts.orgchemguide.co.uk

One common method involves the use of acyl chlorides in the presence of a base. For instance, the reaction with ethanoyl chloride would yield the corresponding phenyl ethanoate derivative. libretexts.org The reaction proceeds at room temperature, producing hydrogen chloride as a byproduct. libretexts.orgchemguide.co.uk To enhance the reaction rate, particularly with less reactive acyl chlorides like benzoyl chloride, the phenol (B47542) can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide. libretexts.org

Alternatively, acid anhydrides , such as ethanoic anhydride, can be employed for esterification. libretexts.org These reactions are typically slower than those with acyl chlorides and may require heating. libretexts.orgchemguide.co.uk Similar to the acyl chloride route, the reactivity can be increased by first forming the phenoxide ion. libretexts.org

| Acylating Agent | Typical Conditions | Product |

| Acyl Chloride (e.g., Ethanoyl chloride) | Room temperature, often with a base | Phenyl ester, HCl |

| Acid Anhydride (e.g., Ethanoic anhydride) | Gentle warming, can be base-catalyzed | Phenyl ester, Carboxylic acid |

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. The oxidation of phenols can proceed through various pathways, often involving the formation of a phenoxyl radical as an intermediate. nih.gov The specific products formed depend on the oxidant and the substitution pattern of the phenol. For substituted phenols, oxidation can lead to the formation of quinones or coupled products. nih.govcdnsciencepub.com For instance, 2,6-di-tert-butylphenol (B90309) derivatives can be oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. nih.gov The presence of electron-donating groups on the ring, such as the methoxy (B1213986) and hydroxymethyl groups in this compound, generally increases the susceptibility of the phenol to oxidation. mdpi.com

| Oxidation Product Type | General Precursor Requirement |

| Benzoquinone | Phenol with substituents that can be eliminated or rearranged |

| Diphenoquinone | Dimerization of phenoxyl radicals |

| Peroxycyclohexadienone | Reaction of phenoxyl radical with peroxy radicals |

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is another key site for functionalization, primarily through nucleophilic substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen to activate the ring for nucleophilic attack. wikipedia.orglibretexts.org In this compound, the methoxy and hydroxymethyl groups are electron-donating, and the hydroxyl group is activating, which generally disfavors the classical addition-elimination SNAr mechanism. osti.gov However, under forcing conditions with very strong nucleophiles or through alternative mechanisms such as the benzyne (B1209423) mechanism, substitution of the bromine may be possible. wikipedia.org The formation of a transient phenoxyl radical can also significantly lower the barrier for nucleophilic substitution. osti.gov

The bromine substituent makes this compound a suitable substrate for various palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Ullmann Reaction: This classic copper-catalyzed reaction couples two aryl halide molecules to form a biaryl. byjus.comwikipedia.org While traditionally requiring harsh conditions, modern variations have made this reaction more versatile. sci-hub.se It can also be used for the synthesis of aryl ethers in the Ullmann ether synthesis. organic-chemistry.org

Heck Reaction: A palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene. nih.govwikipedia.org This reaction is typically carried out in the presence of a base. organic-chemistry.org A wide range of aryl bromides and olefins can be used in this reaction. acs.orgacs.org

Suzuki Reaction: This versatile palladium-catalyzed cross-coupling reaction involves an aryl halide and an organoboron compound, typically a boronic acid or ester. wikipedia.org It is widely used for the synthesis of biaryls and is tolerant of a broad range of functional groups. mdpi.comacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org It is a reliable method for the synthesis of aryl alkynes and is generally performed under mild conditions. researchgate.netnih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Ullmann Reaction | Another Aryl Halide | Copper | C(aryl)-C(aryl) |

| Heck Reaction | Alkene | Palladium | C(aryl)-C(alkene) |

| Suzuki Reaction | Organoboron Reagent | Palladium | C(aryl)-C(aryl/vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C(aryl)-C(alkyne) |

Transformations of the Hydroxymethyl Group

The hydroxymethyl group, being a primary alcohol attached to the benzene (B151609) ring, can undergo several important transformations, primarily oxidation and substitution reactions.

The selective oxidation of the hydroxymethyl group can yield the corresponding benzaldehyde (B42025) derivative. A variety of oxidizing agents can be employed for this transformation, with careful selection to avoid over-oxidation to the carboxylic acid or oxidation of the sensitive phenolic hydroxyl group. rsc.orgfrontiersin.org For example, ferric nitrate (B79036) has been shown to effectively oxidize benzyl (B1604629) alcohol to benzaldehyde. frontiersin.org Hydrogen peroxide is another "green" oxidant that can be used for this purpose. lakeland.edu Further oxidation under more vigorous conditions can lead to the formation of the corresponding benzoic acid. acs.org

The hydroxyl group of the hydroxymethyl moiety can also be substituted. For instance, treatment with thionyl chloride (SOCl₂) can convert the benzyl alcohol into the corresponding benzyl chloride. askfilo.com This benzyl chloride derivative can then serve as a substrate for further nucleophilic substitution reactions to introduce a variety of other functional groups. unacademy.comshaalaa.com

| Reaction Type | Reagent(s) | Product |

| Oxidation to Aldehyde | Mild oxidizing agents (e.g., Ferric nitrate, H₂O₂) | Benzaldehyde derivative |

| Oxidation to Carboxylic Acid | Stronger oxidizing agents | Benzoic acid derivative |

| Substitution to Chloride | Thionyl chloride (SOCl₂) | Benzyl chloride derivative |

Formation of Molecular Adducts and Conjugates

The aldehyde derivative, 5-bromovanillin (B1210037), is a key precursor for the synthesis of a variety of molecular adducts and conjugates through reactions involving its carbonyl group.

5-Bromovanillin readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. These reactions are often catalyzed by a small amount of acid. A diverse range of Schiff bases has been synthesized from 5-bromovanillin with various aromatic and aliphatic amines. For instance, the reaction of 5-bromovanillin with aniline (B41778) and its derivatives has been reported to yield the corresponding N-substituted imines. researchgate.net Similarly, condensation with 4-aminoantipyrine (B1666024) in the presence of triethylamine (B128534) as a base results in the formation of a tridentate Schiff base ligand. mdpi.com

| Aldehyde | Amine | Resulting Schiff Base |

| 5-Bromovanillin | Aniline | N-(3-bromo-4-hydroxy-5-methoxybenzylidene)aniline |

| 5-Bromovanillin | 4-Aminoantipyrine | 4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |

| 5-Bromovanillin | Salicyl Hydrazine (B178648) | A benzohydrazide (B10538) compound has been synthesized. researchgate.net |

The Schiff bases derived from 5-bromovanillin, particularly those containing additional donor atoms (e.g., from the amine moiety), are excellent ligands for the formation of metal complexes. The imine nitrogen and the phenolic oxygen atoms can coordinate with a variety of transition metal ions, leading to the formation of stable chelate structures.

Research has demonstrated the synthesis of complexes with metals such as Cobalt(II), Nickel(II), Copper(II), and Iron(II). researchgate.net For example, a mononuclear Cobalt(II) complex has been synthesized using a Schiff base ligand derived from 5-bromovanillin and 4-aminoantipyrine. mdpi.com In this complex, the ligand coordinates to the Co(II) ion through the deprotonated phenolic hydroxyl group, the azomethine nitrogen, and the carbonyl oxygen of the amino moiety. mdpi.com Although specific studies on Platinum(II) complexes with Schiff bases of 5-bromovanillin are not extensively documented in the provided search results, the general principles of coordination chemistry suggest their potential for formation, given the versatile chelating nature of these ligands. The study of such metal complexes is an active area of research due to their potential applications in catalysis and materials science. nih.govmdpi.com

| Ligand (Schiff Base from 5-Bromovanillin and...) | Metal Ion | Complex Geometry (Example) |

| 4-Aminoantipyrine | Co(II) | Compressed tetragonal bipyramidal mdpi.com |

| Aniline | Cu(II), Co(II), Ni(II), Fe(II) | Various coordination geometries researchgate.net |

Pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from this compound via a multi-step process. The initial step involves the oxidation of the starting material to 5-bromovanillin. The resulting aldehyde is then subjected to a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone) in the presence of a base to form a chalcone (B49325), which is an α,β-unsaturated ketone. scientific.netrjlbpcs.com

The synthesized chalcone serves as the key intermediate for the construction of the pyrazoline ring. This is achieved through a cyclization-condensation reaction with hydrazine or its derivatives (e.g., phenylhydrazine). thepharmajournal.com The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. This synthetic route allows for the introduction of a variety of substituents on the pyrazoline ring, depending on the choice of the ketone and the hydrazine derivative used. researchgate.netnih.gov

General Synthetic Scheme:

Oxidation: this compound → 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

Claisen-Schmidt Condensation: 5-Bromovanillin + Ketone → Chalcone

Cyclization: Chalcone + Hydrazine derivative → Pyrazoline derivative

| Chalcone Precursor (from 5-Bromovanillin and...) | Reagent for Cyclization | Heterocyclic Product |

| 2,4-dihydroxyacetophenone | Hydrazine hydrate | A substituted pyrazoline |

Tautomerism and Isomerization in Phenolic Systems

Schiff bases derived from ortho-hydroxy aldehydes, such as 5-bromovanillin, can exist in two tautomeric forms: the phenol-imine form and the keto-amine form. This phenomenon is due to the intramolecular transfer of the phenolic proton to the imine nitrogen atom. researchgate.net

The equilibrium between these two forms is influenced by several factors, including the nature of the solvent, the temperature, and the electronic properties of the substituents on the aromatic rings. In the phenol-imine form, a strong intramolecular hydrogen bond exists between the phenolic oxygen and the imine nitrogen (O-H···N). In the keto-amine form, this hydrogen bond is between the amine nitrogen and the quinone-like oxygen (N-H···O).

Spectroscopic studies, such as UV-Vis and NMR, are commonly used to investigate this tautomeric equilibrium. The position of the equilibrium can significantly affect the chemical and photophysical properties of the Schiff base, such as its color and fluorescence. nih.gov For Schiff bases derived from salicylaldehyde (B1680747) and its analogues, the phenol-imine form is often more stable, but the keto-amine form can be favored in polar solvents that can stabilize the more polar keto-amine structure. rsc.org While specific studies on the tautomerism of Schiff bases from 5-bromovanillin are not detailed in the provided results, the principles established for closely related o-vanillin derivatives and other substituted salicylaldehyde Schiff bases are directly applicable. researchgate.net

| Tautomeric Form | Key Structural Feature | Hydrogen Bond |

| Phenol-Imine | C=N double bond, -OH group | O-H···N |

| Keto-Amine | C-N single bond, C=O group | N-H···O |

Prototropic Tautomerism and Intramolecular Proton Transfer

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. In this compound, the phenolic hydroxyl group is the primary site for such tautomeric transformations. Although specific experimental or computational studies on the tautomerism of this compound are not extensively documented in the scientific literature, theoretical principles allow for the postulation of its potential tautomeric forms.

The principal form of tautomerism expected for this compound is the phenol-keto tautomerism. The phenolic form (enol) is generally the more stable tautomer for simple phenols due to the aromaticity of the benzene ring. However, the equilibrium can be influenced by various factors, including substitution patterns and solvent effects. The presence of the electron-donating methoxy and hydroxymethyl groups, along with the electron-withdrawing bromo group, can modulate the electron density of the aromatic ring and potentially influence the stability of the corresponding keto tautomers (quinonoid forms).

The theoretical tautomeric forms of this compound are depicted in the table below. These represent the potential keto-isomers resulting from the migration of the phenolic proton to different positions on the aromatic ring, leading to the formation of a quinonoid structure. The relative energies and populations of these tautomers at equilibrium would require dedicated computational or experimental investigation.

| Tautomeric Form | Structure | IUPAC Name |

| Phenol Form | Chemical structure of this compound | This compound |

| ortho-Keto Tautomer | Chemical structure of the ortho-keto tautomer | 3-Bromo-5-(hydroxymethyl)-2-methoxycyclohexa-2,5-dien-1-one |

| para-Keto Tautomer | Chemical structure of the para-keto tautomer | 5-Bromo-3-(hydroxymethyl)-4-methoxycyclohexa-2,4-dien-1-one |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Hydroxymethyl 6 Methoxyphenol

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular structure of a compound by probing its fundamental vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds and functional moieties. aensiweb.comjmaterenvironsci.com

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹. This band arises from the stretching vibrations of the two hydroxyl (-OH) groups: the phenolic hydroxyl and the hydroxymethyl group's primary alcohol. The broad nature of this peak is due to intermolecular and intramolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands in the 3000-3100 cm⁻¹ region. libretexts.org The aliphatic C-H stretching from the hydroxymethyl (-CH₂OH) group would likely be observed between 2850-2960 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The benzene (B151609) ring itself will produce characteristic bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching vibrations within the aromatic ring. youtube.com

C-O Stretching: Strong bands corresponding to C-O stretching are predicted to be prominent. The phenolic C-O stretch typically appears around 1200-1260 cm⁻¹, while the alcohol C-O stretch from the hydroxymethyl group is found in the 1000-1050 cm⁻¹ range. The aryl-alkyl ether C-O-C stretching of the methoxy (B1213986) group will also contribute, with an asymmetric stretch around 1230-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

O-H Bending: In-plane bending of the O-H groups is expected to produce bands in the 1330-1440 cm⁻¹ region, which may overlap with other vibrations.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to give rise to a band in the lower frequency "fingerprint" region, typically between 500-690 cm⁻¹. researchgate.net

Analysis of the FTIR spectrum of the closely related compound, 2-Bromo-6-methoxyphenol, shows characteristic bands that support these expected assignments. nih.gov The principles of vibrational spectroscopy on phenolic compounds further reinforce these predictions. researchgate.netijaemr.com

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretching | 3200-3600 (Broad) | Phenolic -OH, Alcholic -OH |

| Aromatic C-H Stretching | 3000-3100 | Ar-H |

| Aliphatic C-H Stretching | 2850-2960 | -CH₂- |

| Aromatic C=C Stretching | 1450-1600 | Benzene Ring |

| Asymmetric C-O-C Stretching | 1230-1275 | Ar-O-CH₃ |

| Phenolic C-O Stretching | 1200-1260 | Ar-OH |

| Symmetric C-O-C Stretching | 1020-1075 | Ar-O-CH₃ |

| Alcholic C-O Stretching | 1000-1050 | R-CH₂-OH |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of the aromatic ring and C-Br bond.

Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically a strong and sharp band, is expected around 1000 cm⁻¹. Other aromatic C=C stretching modes will also be visible in the 1550-1610 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is also Raman active and would appear in the 500-690 cm⁻¹ region, confirming the presence of the bromine substituent. researchgate.net

Non-polar Group Vibrations: The C-H stretching vibrations, while visible, are generally weaker in Raman than in FTIR. However, the symmetric stretches of the methoxy and hydroxymethyl groups may be more readily observed.

A precise assignment of vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), coupled with a Total Energy Distribution (TED) analysis. researchgate.netijaemr.com TED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific normal vibrational mode. researchgate.net

For a molecule like this compound, a TED analysis would be crucial for disentangling complex vibrations in the fingerprint region (below 1500 cm⁻¹), where significant mixing of modes occurs. For instance, C-O stretching, O-H bending, and aromatic ring deformations can couple, making their assignment from experimental spectra alone ambiguous. A TED calculation would provide a percentage contribution for each internal coordinate to the calculated vibrational frequencies, allowing for a definitive assignment of bands observed in the experimental FTIR and Raman spectra. ijaemr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the substituent effects on the chemical shifts of the aromatic ring and the characteristic shifts of the functional groups. libretexts.orgacs.orglibretexts.org

¹H NMR Spectroscopy:

Aromatic Protons: The benzene ring has two remaining protons. Due to the substitution pattern, they are not equivalent and are expected to appear as two distinct signals in the aromatic region (δ 6.5-8.0 ppm). libretexts.org These protons are meta to each other, so they would likely appear as two doublets with a small meta coupling constant (J ≈ 2-3 Hz). The exact chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl and methoxy groups are electron-donating, which tend to shield aromatic protons (shift upfield), while the bromine atom is electron-withdrawing via induction, causing deshielding (shift downfield).

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene (B1212753) group are expected to appear as a singlet around δ 4.5-4.8 ppm. The signal is a singlet because there are no adjacent protons to couple with. The hydroxyl proton of this group will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Phenolic Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, with a chemical shift that is highly variable depending on solvent, concentration, and temperature, but generally appears downfield (δ 5.0-8.0 ppm).

¹³C NMR Spectroscopy:

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, appearing in the δ 110-160 ppm range. libretexts.orglibretexts.org The carbons directly attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield due to the deshielding effect of oxygen. The carbon bonded to bromine (C-Br) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect." The remaining two carbons bearing hydrogen atoms and the carbon attached to the hydroxymethyl group will resonate at intermediate shifts. Data from related guaiacol (B22219) derivatives suggest aromatic carbons resonate between approximately 110 and 150 ppm. researchgate.netresearchgate.net

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the δ 60-65 ppm region.

Methoxy Carbon (-OCH₃): The methoxy carbon typically resonates around δ 55-60 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH (2) | ~6.7 - 7.2 | d | ~110 - 130 |

| Phenolic OH | Variable (Broad) | s | - |

| Hydroxymethyl CH₂ | ~4.5 - 4.8 | s | ~60 - 65 |

| Hydroxymethyl OH | Variable (Broad) | s | - |

| Methoxy CH₃ | ~3.8 - 4.0 | s | ~55 - 60 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, several 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In this molecule, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their meta relationship. It would also confirm the absence of coupling for the -CH₂-, -OCH₃, and -OH singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch An HSQC spectrum would definitively link the proton signals of the aromatic CHs, the -CH₂- group, and the -OCH₃ group to their corresponding carbon signals in the ¹³C spectrum.

Correlations from the methoxy protons (-OCH₃) to the quaternary aromatic carbon they are attached to (C-6).

Correlations from the hydroxymethyl protons (-CH₂) to the aromatic carbons at positions 3, 4, and 5, confirming its point of attachment.

Correlations from the aromatic protons to their neighboring quaternary carbons, which would ultimately piece together the entire substitution pattern on the ring and confirm the relative positions of the bromo, hydroxymethyl, and methoxy groups.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment for this compound can be achieved. researchgate.netcornell.edu

Mass Spectrometry for Molecular Characterization

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) data, including fragmentation patterns or molecular ion peak analysis, for this compound has been found in the public domain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Published ESI-MS spectra or related analytical data for this specific compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Published GC-MS chromatograms, mass spectra, or fragmentation analyses for this specific compound are not available.

X-ray Diffraction Crystallography

There are no published reports on the single-crystal X-ray diffraction of this compound. Therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No crystallographic data or detailed solid-state structural analysis for this compound has been found in scientific literature.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a detailed and experimentally validated analysis of the intermolecular interactions, including hydrogen bonding and potential π-π stacking, for this compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption spectra, including information on λmax values and molar absorptivity in various solvents, are available for this compound in the surveyed literature.

Electronic Absorption Properties and Tautomeric Studies

There is no published data available concerning the electronic absorption properties, such as UV-Vis absorption maxima and molar absorptivity, for this compound. Consequently, analysis of solvent effects on its absorption spectrum cannot be performed.

Furthermore, while phenols can theoretically exhibit keto-enol tautomerism, specific studies on the tautomeric equilibrium of this compound have not been reported. The stability of the phenolic form is generally favored in simple phenols due to the aromaticity of the benzene ring. However, without experimental or computational data, the specific equilibrium constant and the potential influence of the bromo, hydroxymethyl, and methoxy substituents on this equilibrium remain undetermined for this compound.

Photoluminescence Properties

Information regarding the photoluminescence properties of this compound, including its fluorescence or phosphorescence behavior, is not documented. Data such as excitation and emission wavelengths, quantum yields, and luminescence lifetimes have not been reported. Therefore, a detailed analysis of its photoluminescent characteristics is not possible at this time.

Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Hydroxymethyl 6 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with considerable accuracy.

For 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol, DFT is employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides theoretical values for key geometrical parameters, including bond lengths, bond angles, and dihedral (torsional) angles. These parameters are essential for understanding the molecule's spatial configuration, including the orientation of the hydroxymethyl and methoxy (B1213986) functional groups relative to the substituted phenol (B47542) ring. While specific experimental or calculated values for this exact molecule are not available in the cited literature, a representative table of parameters that would be determined is shown below.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Data not available in published literature |

| Bond Length | O-H (Phenolic) | Data not available in published literature |

| Bond Length | C-O (Hydroxymethyl) | Data not available in published literature |

| Bond Angle | C-C-Br | Data not available in published literature |

| Bond Angle | C-O-H (Phenolic) | Data not available in published literature |

| Dihedral Angle | C-C-C-O (Methoxy) | Data not available in published literature |

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set. The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For molecules similar to this compound, such as other substituted phenols and Schiff bases, the B3LYP hybrid functional is commonly employed. researchgate.netresearchgate.netscribd.com B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from DFT, offering a good balance between accuracy and computational cost.

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-311G(d,p), are frequently used for this class of compounds. researchgate.netscribd.com This notation indicates a triple-zeta valence basis set, augmented with polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions provide additional flexibility for describing the shape of the electron density, which is crucial for accurately modeling chemical bonds and intermolecular interactions. The evaluation and selection of appropriate functionals and basis sets are vital steps to ensure the reliability of the computational results.

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying electronically excited states. researchgate.netresearchgate.net TD-DFT is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without a change in the molecular geometry. These calculated energies can be directly related to the absorption maxima (λmax) observed in experimental UV-Visible spectroscopy.

By applying TD-DFT to this compound, one can predict its electronic absorption spectrum. This provides insight into the nature of its electronic transitions, such as π→π* transitions within the aromatic ring. The results of TD-DFT calculations are valuable for interpreting experimental spectra and understanding the photophysical properties of the molecule. researchgate.net

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. Key descriptors derived from MO theory help in understanding and predicting the chemical reactivity of a compound.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and more reactive. Analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

| Quantum Chemical Parameter | Abbreviation | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available in published literature |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available in published literature |

| HOMO-LUMO Energy Gap | ΔE | Data not available in published literature |

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactive sites within a molecule. An MEP map is plotted onto the surface of the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Regions of positive electrostatic potential, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack, such as around acidic hydrogen atoms. Green or yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the phenolic hydroxyl, hydroxymethyl, and methoxy groups. Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a strong positive potential (blue), indicating its acidity and potential to act as a hydrogen bond donor. The MEP map provides a comprehensive, intuitive picture of the molecule's reactivity and its potential for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized representation that aligns with classical Lewis structures of bonds and lone pairs. wikipedia.org This analysis provides valuable insights into the electronic structure of a molecule, including atomic charges, hybridization of orbitals, and the stabilizing effects of electron delocalization through hyperconjugative interactions.

For this compound, an NBO analysis would elucidate the distribution of electron density across the molecule. The analysis typically reveals significant negative charges on the oxygen atoms of the phenolic hydroxyl, methoxy, and hydroxymethyl groups due to their high electronegativity. Conversely, the carbon atoms attached to these oxygen atoms, as well as the hydrogen of the hydroxyl group, would exhibit partial positive charges. The bromine atom, being electronegative, would also carry a negative charge.

Table 1: Representative Natural Charges of Atoms in a Substituted Methoxyphenol (Eugenol) as a Model

| Atom | Natural Charge (e) |

|---|---|

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.45 |

| O (methoxy) | -0.55 |

| C (aromatic, attached to OH) | +0.30 |

| C (aromatic, attached to OCH3) | +0.40 |

(Data is illustrative, based on general principles and data for analogous compounds like eugenol) scispace.com

The NBO analysis would also describe the hybridization of the atomic orbitals. The carbon atoms of the benzene (B151609) ring would be sp² hybridized, consistent with their planar arrangement. The oxygen of the hydroxyl and methoxy groups would exhibit hybridization close to sp², reflecting their participation in resonance with the aromatic ring.

Global Chemical Reactivity Descriptors (e.g., Electrophilicity-based Charge Transfer)

Global chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the reactivity and stability of molecules. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, these descriptors would provide a quantitative measure of its chemical behavior. The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule is less reactive.

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

The presence of electron-donating groups (hydroxyl, methoxy) and an electron-withdrawing group (bromo) on the aromatic ring will influence these parameters. The hydroxyl and methoxy groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine atom, being electronegative, will lower the energy of the LUMO, increasing the molecule's ability to accept electrons.

The electrophilicity-based charge transfer (ECT) can be used to predict how the molecule interacts with other species. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. Studies on various methoxyphenol derivatives have shown that the substitution pattern significantly affects their reactivity. stanford.edu

Table 2: Calculated Global Reactivity Descriptors for a Model Methoxyphenol

| Descriptor | Value (eV) |

|---|---|

| E_HOMO | -5.8 |

| E_LUMO | -0.5 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.5 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.15 |

| Electrophilicity Index (ω) | 1.87 |

(These values are representative for a methoxyphenol and are intended to be illustrative for the target compound) stanford.edu

Conformational Analysis and Energy Landscapes

Gas Phase and Solvent Media Conformational Studies

The conformational landscape of this compound is determined by the relative orientations of its flexible substituent groups: the hydroxyl (-OH), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) groups. The rotation around the C-O and C-C single bonds gives rise to several possible conformers with different energies.

In the gas phase, the most stable conformers are typically those that maximize stabilizing interactions, such as intramolecular hydrogen bonds, and minimize steric repulsion. For this compound, a key interaction is the intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent methoxy group. This interaction leads to a planar, five-membered ring-like structure that significantly stabilizes the conformer.

Computational studies on related methoxyphenol isomers, such as guaiacol (B22219) (2-methoxyphenol), have confirmed that the conformer with this intramolecular hydrogen bond is the most stable in the gas phase. scispace.com The orientation of the hydroxymethyl group will also contribute to the conformational diversity. It can rotate around the C-C bond to position the hydroxyl group either towards or away from the other substituents.

The presence of a solvent can alter the conformational preferences. Polar solvents can form intermolecular hydrogen bonds with the solute's hydroxyl and methoxy groups, which can compete with and potentially disrupt the intramolecular hydrogen bond. This can lead to a shift in the equilibrium towards conformers that are less stable in the gas phase but are better stabilized by solvation.

Intramolecular Hydrogen Bonding Energies

An important feature of the structure of this compound is the potential for the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the neighboring methoxy group. This type of hydrogen bond is common in ortho-substituted phenols and plays a crucial role in determining their conformational stability and chemical properties.

The strength of this intramolecular hydrogen bond can be estimated using computational methods. The energy is typically calculated as the difference in energy between the most stable conformer, which contains the hydrogen bond, and a higher-energy conformer where the hydroxyl group is rotated 180 degrees (the trans-conformer), thus breaking the bond.

For guaiacol (2-methoxyphenol), a close structural analog, the energy of the O-H···O intramolecular hydrogen bond has been calculated to be approximately -26.6 kJ/mol. chemrxiv.org This indicates a significant stabilizing interaction. Given the structural similarity, a comparable hydrogen bond energy would be expected for this compound. The presence of the bromine and hydroxymethyl substituents may slightly modify this value due to their electronic and steric effects, but the fundamental stabilizing interaction will remain.

Table 3: Estimated Intramolecular Hydrogen Bond Energy

| Interaction | Compound | Calculated Energy (kJ/mol) |

|---|---|---|

| O-H···O | Guaiacol (2-methoxyphenol) | -26.6 |

(Data for guaiacol is used as a close approximation for this compound) chemrxiv.org

Molecular Dynamics Simulations

Local Structure Characterization at Varying Conditions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By simulating the interactions between the solute (this compound) and solvent molecules, MD can provide detailed insights into the local structure of the solution at different conditions, such as varying temperature or solvent composition.

The local structure is often characterized using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For this compound in an aqueous solution, RDFs would reveal the formation of hydration shells around the polar hydroxyl, methoxy, and hydroxymethyl groups. The RDF between the phenolic hydrogen and water oxygen atoms would provide information on the hydrogen bonding between the solute and water.

Varying the conditions in the simulation can reveal how the local structure changes. For example, increasing the temperature would likely lead to a disruption of the ordered hydration shells and a decrease in the number of hydrogen bonds, reflecting the increased kinetic energy of the molecules. stanford.edu

Simulations in different solvents, such as a non-polar solvent like benzene or a polar aprotic solvent, would show how the solvent environment affects the solute's conformation and its interactions. In a non-polar solvent, the intramolecular hydrogen bond would be expected to be more persistent, as there is no competition from solvent molecules for hydrogen bonding. In contrast, in a polar protic solvent, the formation of intermolecular hydrogen bonds with the solvent could lead to a more dynamic local structure. stanford.edu

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Eugenol (B1671780) |

| Guaiacol (2-methoxyphenol) |

Intermolecular Interaction Studies

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the macroscopic properties of a material, such as its melting point, solubility, and mechanical strength.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest). This surface is unique for each molecule in a crystal and provides a three-dimensional picture of its immediate environment.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, it is possible to identify and analyze different types of intermolecular contacts. The dnorm surface, in particular, is useful for highlighting close contacts, which appear as red regions on the surface.

Complementary to the 3D Hirshfeld surface are 2D fingerprint plots. These plots summarize the intermolecular contacts in a crystal by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is a unique fingerprint for a given crystal structure, and the relative contributions of different types of interactions can be quantified by decomposing the plot into contributions from specific atom pairs (e.g., O···H, H···H, Br···H).

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| C···C | Data not available |

| Br···O/O···Br | Data not available |

| Other | Data not available |

Hydrogen Bonding Network Analysis in Crystal Structures

Hydrogen bonds are strong, directional intermolecular interactions that play a pivotal role in determining the crystal structures of organic molecules containing hydroxyl and other hydrogen-bonding functional groups. In the case of this compound, the presence of both a phenolic hydroxyl group and a hydroxymethyl group suggests the formation of an extensive hydrogen-bonding network.

For instance, one could anticipate the formation of intermolecular hydrogen bonds between the phenolic hydroxyl group of one molecule and the hydroxymethyl group of a neighboring molecule, leading to the formation of polymeric chains. Further cross-linking of these chains via other hydrogen bonds could result in a three-dimensional network.

Table 2: Hypothetical Hydrogen Bond Geometry in the Crystal Structure of this compound

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O-H···O | Data not available | Data not available | Data not available | Data not available |

Thermodynamic and Energetic Calculations

Computational chemistry allows for the calculation of various thermodynamic and energetic properties of molecules, providing insights into their stability, reactivity, and potential reaction pathways. These calculations are typically performed using methods such as Density Functional Theory (DFT).

Enthalpies, Entropies, and Gibbs Energies of Formation

The standard enthalpy of formation (ΔfH°), standard entropy of formation (ΔfS°), and standard Gibbs energy of formation (ΔfG°) are fundamental thermodynamic quantities that describe the stability of a compound relative to its constituent elements in their standard states. These values can be calculated using high-level quantum chemical methods.

Such calculations for this compound would provide a quantitative measure of its thermodynamic stability. The Gibbs energy of formation, in particular, is a key indicator of the spontaneity of the formation of the compound.

Table 3: Hypothetical Thermodynamic Properties of this compound

| Thermodynamic Property | Calculated Value | Units |

| Enthalpy of Formation (ΔfH°) | Data not available | kJ/mol |

| Entropy of Formation (ΔfS°) | Data not available | J/(mol·K) |

| Gibbs Energy of Formation (ΔfG°) | Data not available | kJ/mol |

Activation Energies and Reaction Pathways

Theoretical calculations can also be used to explore the reactivity of a molecule by mapping out the potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur.

For this compound, one could investigate various reaction pathways, such as its oxidation, degradation, or participation in condensation reactions. By calculating the activation energies for different potential pathways, it would be possible to predict the most likely reaction products under specific conditions. This information is invaluable for understanding the chemical behavior and potential applications of the compound.

Functional Applications and Biological Activities of 2 Bromo 4 Hydroxymethyl 6 Methoxyphenol Mechanistic & in Vitro Focus

Mediators in Organic Transformations and Catalysis

The utility of phenolic compounds in organic synthesis is well-established, often serving as precursors, ligands, or catalysts. However, the specific applications for 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol are narrowly defined in the existing literature.

Role as Ligands in Metal Complex Catalysis

Application in Annulation Reactions and π-Extended Scaffolds

There is no specific information in the searched scientific literature detailing the application of this compound in annulation reactions for the construction of π-extended scaffolds. Annulation reactions are crucial for synthesizing complex polycyclic systems, and phenols are often used as starting materials. The functional groups on this compound could theoretically be modified to participate in such cyclization reactions, but specific methodologies or examples have not been reported.

Chemosensor Development

The development of chemosensors for detecting specific ions is a significant area of analytical chemistry. Phenolic compounds are often investigated for this purpose due to the reactive nature of the hydroxyl group.

Colorimetric Detection of Anions (e.g., Fluoride, Cyanide)

There are no specific studies in the available literature that describe the use of this compound as a colorimetric chemosensor for anions like fluoride or cyanide. The general principle behind such sensors often involves a hydrogen-bonding interaction between the acidic phenolic proton and the target anion. This interaction can alter the electronic properties of the molecule, leading to a visible color change. Probes designed for this purpose often feature a phenolic hydroxyl group linked to a chromophore. The addition of a basic anion, such as fluoride, can deprotonate the phenol (B47542), inducing a significant shift in the absorption spectrum that is observable by the naked eye. nih.govsemanticscholar.orgnih.gov

Antimicrobial Activity Studies (In Vitro Screening and Mechanisms)

Bromophenols are a class of secondary metabolites found in marine algae and are known for a wide range of biological activities, including antimicrobial effects. nih.gov Their mechanism of action is often attributed to their ability to disrupt cell membranes, inhibit enzymes, or interfere with virulent proteins produced by pathogens. nih.gov

While the broad class of brominated and methoxylated phenols is recognized for its antimicrobial potential, specific in vitro screening studies and detailed mechanistic analyses for this compound are not extensively detailed in the searched literature. However, the activity of structurally related methoxyphenol compounds against common foodborne pathogens has been evaluated, providing insight into the potential efficacy of this class of molecules. These studies typically use broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial strains. mdpi.comceon.rsijrpr.com

To illustrate the typical findings for this class of compounds, the table below presents in vitro antimicrobial activity data for other well-known methoxyphenols.

| Compound | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Eugenol (B1671780) (4-Allyl-2-methoxyphenol) | Staphylococcus aureus | IC₅₀ (mM) | 0.75 | mdpi.com |

| Eugenol (4-Allyl-2-methoxyphenol) | Escherichia coli | IC₅₀ (mM) | 1.55 | mdpi.com |

| Eugenol (4-Allyl-2-methoxyphenol) | Pseudomonas aeruginosa | IC₅₀ (mM) | 1.75 | mdpi.com |

| Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) | Staphylococcus aureus | IC₅₀ (mM) | 1.38 | mdpi.com |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Escherichia coli | IC₅₀ (mM) | 14.0 | mdpi.com |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Pseudomonas aeruginosa | IC₅₀ (mM) | 13.5 | mdpi.com |

Antibacterial Efficacy Against Pathogenic Strains (e.g., Staphylococcus aureus, E. coli, P. putida, K. pneumoniae)

Currently, there is no publicly available scientific literature detailing the antibacterial efficacy of this compound against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas putida, or Klebsiella pneumoniae. Extensive searches of chemical and biological databases have not yielded any studies that have investigated or reported on the activity of this specific compound against these bacteria.

Antifungal Efficacy Against Yeast Strains (e.g., Candida albicans)